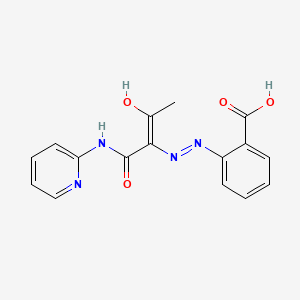

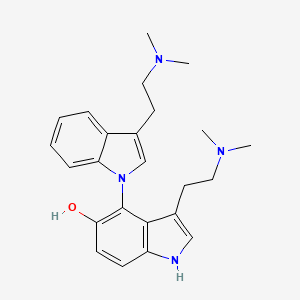

![molecular formula C26H36N8O5 B12391858 [D-Arg2]Dermorphin-(1-4) amide](/img/structure/B12391858.png)

[D-Arg2]Dermorphin-(1-4) amide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[D-Arg2]Dermorphin-(1-4) amide is a synthetic peptide derived from dermorphin, a naturally occurring opioid peptide found in the skin of certain frogs. This compound is a shorter N-terminal peptide amide of [D-Arg2]dermorphin, known for its hypothermic and analgesic effects . It has shown significant potential in scientific research due to its unique properties and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of [D-Arg2]Dermorphin-(1-4) amide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added stepwise in a specific sequence, using coupling reagents to form peptide bonds. The peptide is then cleaved from the resin and purified .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

[D-Arg2]Dermorphin-(1-4) amide undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Reduction reactions can reverse oxidation, restoring the original methionine residue.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Coupling reagents: N,N’-diisopropylcarbodiimide (DIC), O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).

Major Products Formed

The major products formed from these reactions include oxidized and reduced forms of the peptide, as well as substituted derivatives with altered biological activities .

Aplicaciones Científicas De Investigación

[D-Arg2]Dermorphin-(1-4) amide has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Explored for its potential analgesic and hypothermic effects, making it a candidate for pain management and temperature regulation therapies.

Industry: Utilized in the development of new peptide-based drugs and therapeutic agents .

Mecanismo De Acción

The mechanism of action of [D-Arg2]Dermorphin-(1-4) amide involves binding to opioid receptors in the central nervous system. This binding activates intracellular signaling pathways that result in analgesic and hypothermic effects. The compound’s stability and resistance to enzymatic degradation enhance its efficacy and duration of action .

Comparación Con Compuestos Similares

[D-Arg2]Dermorphin-(1-4) amide is unique compared to other similar compounds due to its specific sequence and modifications. Similar compounds include:

Dermorphin: The parent compound with a longer peptide sequence.

[D-Arg2]Dermorphin: A modified version with an arginine substitution at the second position.

[D-Arg2, Lys4]Dermorphin-(1-4) amide: Another truncated peptide with additional modifications .

These compounds share some biological activities but differ in their stability, potency, and specific effects, highlighting the uniqueness of this compound .

Propiedades

Fórmula molecular |

C26H36N8O5 |

|---|---|

Peso molecular |

540.6 g/mol |

Nombre IUPAC |

(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C26H36N8O5/c27-19(13-17-8-10-18(35)11-9-17)23(37)33-20(7-4-12-31-26(29)30)25(39)34-21(24(38)32-15-22(28)36)14-16-5-2-1-3-6-16/h1-3,5-6,8-11,19-21,35H,4,7,12-15,27H2,(H2,28,36)(H,32,38)(H,33,37)(H,34,39)(H4,29,30,31)/t19-,20+,21-/m0/s1 |

Clave InChI |

LAPUTHYQVDIYFG-HBMCJLEFSA-N |

SMILES isomérico |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

SMILES canónico |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(dimethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12391783.png)

![[(2R,3R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12391801.png)

![3-[1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl]-5-(4-fluorophenyl)-1,2-oxazole](/img/structure/B12391809.png)

![O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine](/img/structure/B12391817.png)

![(2S)-2-(3,4-dihydroxy-5-methoxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12391819.png)

![1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391844.png)

![N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12391846.png)

![2-amino-8-bromo-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391852.png)